molecular formula C17H20Cl2N4O B7173398 N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-pyrazol-1-ylacetamide

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-pyrazol-1-ylacetamide

Cat. No.: B7173398
M. Wt: 367.3 g/mol
InChI Key: CUTKYIVXQRQOGC-UHFFFAOYSA-N
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Description

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-pyrazol-1-ylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 3,4-dichlorophenyl group and a pyrazole moiety, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-pyrazol-1-ylacetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the alkylation of piperidine with 3,4-dichlorobenzyl chloride under basic conditions to yield 1-(3,4-dichlorophenylmethyl)piperidine.

    Pyrazole Formation: The next step is the synthesis of the pyrazole ring, which can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Coupling Reaction: Finally, the piperidine intermediate is coupled with the pyrazole derivative using acylation reactions, typically employing reagents like acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-pyrazol-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the pyrazole ring or the piperidine nitrogen.

    Substitution: Halogen atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced pyrazole or piperidine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-pyrazol-1-ylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications in studying receptor-ligand interactions due to its ability to bind to specific protein targets. It can be used in assays to investigate the binding affinity and specificity of various receptors.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting neurological or inflammatory pathways.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-pyrazol-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
  • 5-[(3,4-dichlorophenyl)methyl]-4-oxidanylidene-1-piperidin-4-yl-pyridin-4-yl-pyrazolo[4,3-c]pyridine-7-carboxamide

Uniqueness

Compared to similar compounds, N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-pyrazol-1-ylacetamide stands out due to its specific substitution pattern on the piperidine and pyrazole rings, which may confer unique binding properties and biological activities. Its dichlorophenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O/c18-15-3-2-13(10-16(15)19)11-22-8-4-14(5-9-22)21-17(24)12-23-7-1-6-20-23/h1-3,6-7,10,14H,4-5,8-9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTKYIVXQRQOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C=CC=N2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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